![molecular formula C18H12FN3O2 B11063607 3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline](/img/structure/B11063607.png)
3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-2-Quinolyl Methyl Ether is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a 1,2,4-oxadiazole ring and a fluorophenyl group, making it a subject of interest for researchers in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-2-Quinolyl Methyl Ether typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline is then functionalized with the 1,2,4-oxadiazole ring and the fluorophenyl group through a series of reactions, including nucleophilic substitution and cyclization reactions. Common reagents used in these reactions include fluorobenzene, hydrazine derivatives, and various catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-2-Quinolyl Methyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorophenyl-substituted quinoline compounds.
Scientific Research Applications
3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-2-Quinolyl Methyl Ether has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for diseases such as cancer and neurological disorders.
Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity, for use in electronics and other high-tech applications.
Mechanism of Action
The mechanism of action of 3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-Yl]-2-Quinolyl Methyl Ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group and has been studied for its potential anti-cancer properties.
3-[5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-benzoic acid: Another compound with a similar oxadiazole ring, known for its applications in medicinal chemistry.
Uniqueness
3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-Yl]-2-Quinolyl Methyl Ether is unique due to its combination of a quinoline core with a 1,2,4-oxadiazole ring and a fluorophenyl group. This structure imparts specific chemical and biological properties that make it valuable for a wide range of applications, from drug development to material science.
Properties
Molecular Formula |
C18H12FN3O2 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H12FN3O2/c1-23-18-14(10-12-4-2-3-5-15(12)20-18)16-21-17(24-22-16)11-6-8-13(19)9-7-11/h2-10H,1H3 |
InChI Key |
GHOZYHMNKHAWBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3=NOC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


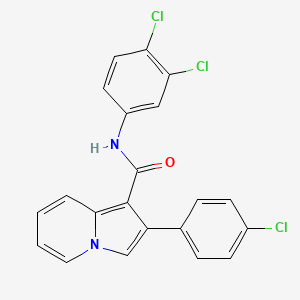
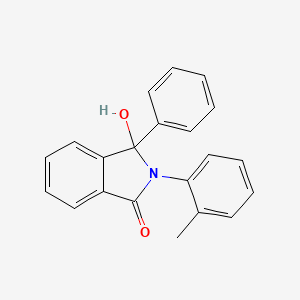
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11063537.png)
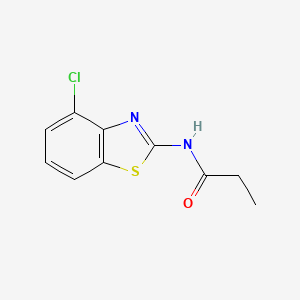
![2-[2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide](/img/structure/B11063549.png)
![5-(4-bromophenyl)-7-(4-ethoxyphenyl)-6-(pyridin-3-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11063553.png)
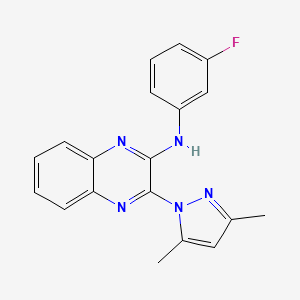
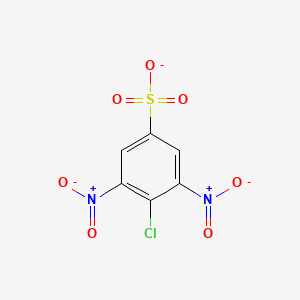
![4-(4-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11063585.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B11063587.png)
![(1S,2S,5R)-2-{4-methyl-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11063588.png)
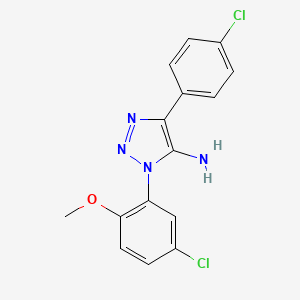
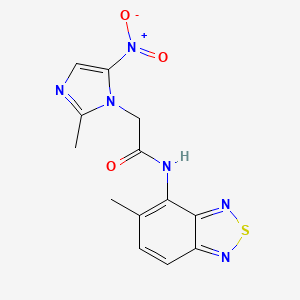
![1-(5-chloro-2-methoxyphenyl)-2-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B11063616.png)
